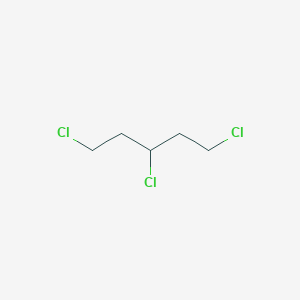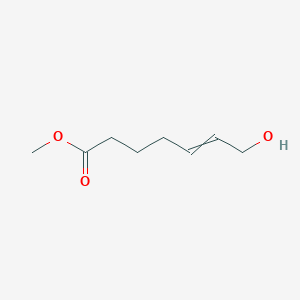
Methyl 7-hydroxyhept-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-hydroxyhept-5-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often found in natural products such as fruits and flowers. This compound, specifically, features a hydroxyl group and a double bond within its heptanoate chain, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 7-hydroxyhept-5-enoate can be synthesized through several methods. One common approach involves the esterification of 7-hydroxyhept-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-hydroxyhept-5-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: 7-oxohept-5-enoate.
Reduction: 7-hydroxyhept-5-enol.
Substitution: 7-chlorohept-5-enoate.
Wissenschaftliche Forschungsanwendungen
Methyl 7-hydroxyhept-5-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving esters.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism by which methyl 7-hydroxyhept-5-enoate exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. The ester functional group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 7-hydroxyheptanoate: Lacks the double bond present in methyl 7-hydroxyhept-5-enoate.
Ethyl 7-hydroxyhept-5-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 6-hydroxyhept-5-enoate: Hydroxyl group is located at a different position on the heptanoate chain.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
76871-77-7 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl 7-hydroxyhept-5-enoate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h3,5,9H,2,4,6-7H2,1H3 |
InChI-Schlüssel |
XPKQXJRFMMKWAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
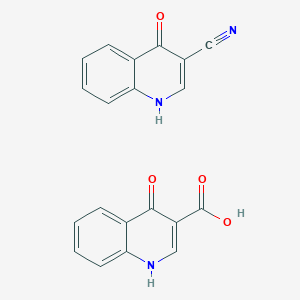

![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
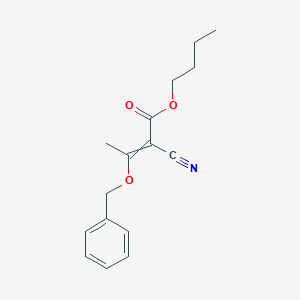
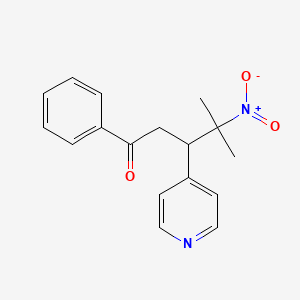
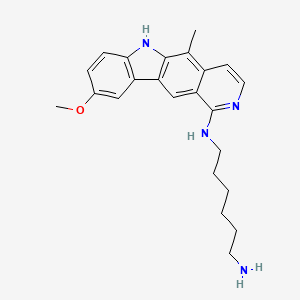
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)

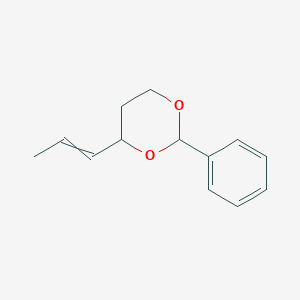
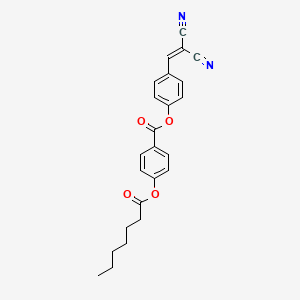

![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
